molecular formula C2H3NO4 B1214830 Nitroacetic acid CAS No. 625-75-2

Nitroacetic acid

Cat. No.: B1214830
CAS No.: 625-75-2
M. Wt: 105.05 g/mol
InChI Key: RGHXWDVNBYKJQH-UHFFFAOYSA-N
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Description

Historical Trajectory and Seminal Discoveries in Nitroacetic Acid Chemistry

The exploration of this compound chemistry dates back to the early 20th century. In 1909, the disodium (B8443419) and dipotassium (B57713) salts of this compound were first prepared by treating nitromethane (B149229) with an aqueous alkali. mdma.ch Careful acidification of these salts subsequently liberated the free acid. mdma.ch Early attempts to isolate the free acid were often met with failure due to its propensity for ready decarboxylation. mdma.ch

A significant advancement came in 1923 with the development of a general esterification method for both this compound and its dipotassium salt. mdma.ch This breakthrough enabled the synthesis of various esters, including ethyl, propyl, isopropyl, isobutyl, and isopentyl esters. mdma.ch The ethyl ester, for instance, was successfully prepared from the free acid in a 70% yield using sulfuric acid as a catalyst. mdma.ch

The synthesis of this compound itself has been a subject of investigation. A classical method involves suspending the salt in ether and treating it with hydrogen chloride while cooling. mdma.ch Another approach involves the reaction of cold chloroacetic acid with a slightly alkaline aqueous solution, followed by the addition of an aqueous sodium nitrite (B80452) solution. wikipedia.org It is crucial to maintain a low temperature and avoid excessive alkalinity during this process to prevent the formation of sodium glycolate (B3277807). wikipedia.org

Foundational Principles of Active Methylene (B1212753) Compounds in the Context of this compound

This compound is a prime example of an active methylene compound. cymitquimica.com Active methylene compounds are characterized by a methylene group (-CH₂-) that is positioned between two electron-withdrawing groups. easetolearn.comquora.com In the case of this compound, the methylene group is flanked by a nitro group (-NO₂) and a carboxyl group (-COOH).

The presence of these electron-withdrawing groups significantly increases the acidity of the methylene protons. easetolearn.comquora.com This is due to the inductive effect of the electronegative atoms in the adjacent functional groups, which weakens the C-H bonds. shivajicollege.ac.in Consequently, the protons on the methylene carbon can be easily removed by a base, forming a resonance-stabilized carbanion. easetolearn.comlibretexts.org This enhanced reactivity of the methylene group is a cornerstone of the synthetic utility of this compound and its esters. mdma.ch The reactivity of these esters often parallels that of other well-known active methylene compounds like malonic ester and acetoacetic ester. mdma.cheasetolearn.com

The formation of this stable carbanion allows this compound and its derivatives to participate in a variety of carbon-carbon bond-forming reactions, making them valuable building blocks in organic synthesis. mdma.ch

Overview of Key Research Domains Pertaining to this compound and Its Derivatives

The unique chemical properties of this compound and its derivatives have led to their application in several key research domains. They are particularly valued as intermediates in the synthesis of a diverse array of organic compounds. mdma.chcymitquimica.com

One of the primary applications is in the synthesis of amino acids. The nitro group can be readily converted to an amino group, making this compound esters valuable precursors for these biologically important molecules. mdma.ch Beyond amino acids, their utility extends to the synthesis of:

2-nitroalkanoic acids mdma.ch

Nitro alcohols mdma.ch

Nitro amines mdma.ch

Halonitro compounds mdma.ch

Di- and trinitro compounds mdma.ch

Carbohydrate derivatives mdma.ch

Furthermore, this compound derivatives are instrumental in the production of various pharmaceuticals and pesticides. cymitquimica.comgoogle.com They also serve as precursors to nitromethane, a compound used as a fuel and as a reagent in organic synthesis, through the thermal decarboxylation of its corresponding salt. wikipedia.org The versatility of nitro compounds in synthesis is also highlighted by their use in the preparation of heterocyclic compounds, which are of interest as biologically active substances. ingentaconnect.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-nitroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3NO4/c4-2(5)1-3(6)7/h1H2,(H,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGHXWDVNBYKJQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5058519
Record name 2-Nitroaceticacid
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Molecular Weight

105.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

625-75-2
Record name 2-Nitroacetic acid
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Record name Nitroacetic acid
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Record name 2-Nitroaceticacid
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Record name Dipotassium 2-nitroacetate acid
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Record name NITROACETIC ACID
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Synthetic Methodologies and Advancements in Nitroacetic Acid and Its Derivatives

Classical and Contemporary Synthetic Routes to Nitroacetic Acid

The synthesis of this compound has evolved from classical methods involving multi-step procedures to more streamlined and efficient contemporary routes that improve yield and safety.

Synthesis from Nitromethane (B149229) Precursors

The most established route to this compound derivatives begins with nitromethane. The classical Steinkopf method involves the self-condensation of two molecules of nitromethane in the presence of a strong base, such as potassium hydroxide (B78521), to form the dipotassium (B57713) salt of this compound. Current time information in Los Angeles, CA, US.orgsyn.org This reaction proceeds via the formation of methazonic acid as an intermediate. google.com

In the original Steinkopf method, this process yielded the dipotassium salt in approximately 45% yield. orgsyn.org The salt is a stable, crystalline solid that can be isolated and used in subsequent reactions, thereby avoiding the isolation of the unstable free acid. orgsyn.orgelectronicsandbooks.com

Another contemporary approach involves the carboxylation of nitromethane using magnesium methyl carbonate (MMC). This process forms the magnesium chelate of this compound, which can then be esterified. google.comresearchgate.net The success of this reaction relies on the formation of a stable chelate complex with the magnesium ion. researchgate.net

Halogen Exchange Reactions for this compound Derivatives

Halogen exchange reactions provide an alternative pathway to this compound esters, bypassing the need to synthesize this compound or its salts first. A notable example is the synthesis of ethyl nitroacetate (B1208598) from ethyl iodoacetate and silver nitrite (B80452) (AgNO₂). google.comdoubtnut.com This nucleophilic substitution reaction, reported by Kornblum, is effective for preparing primary nitro compounds. google.comorgsyn.org

The reaction is: ICH₂COOC₂H₅ + AgNO₂ → O₂NCH₂COOC₂H₅ + AgI

This method can produce high yields of the desired ester. google.com However, its application on a commercial scale is often limited by the high cost of the silver and alkyl iodide starting materials. google.comsciencemadness.org The reaction is generally useful only for the synthesis of primary nitroparaffins, as secondary and tertiary halides give significantly lower yields. orgsyn.org

Improved Methodologies for this compound and Its Salts

Significant improvements have been made to the classical nitromethane condensation method to enhance the yield and purity of this compound salts. One key improvement involves increasing the concentration of the alkali used in the reaction, which reduces reaction time and increases the yield of the dipotassium salt to as high as 79–88%. orgsyn.org

Further refinements include the choice of solvent. While the original reaction was conducted in water, later modifications have employed alcohols like n-butanol or n-hexanol. Using n-butanol as a solvent and refluxing the mixture can result in high yields of dipotassium nitroacetate. google.com A primary advantage of these improved methods is that the crude salt product is often pure enough to be used directly in the next step, such as esterification, without the need for recrystallization. orgsyn.org

A significant advancement is the direct synthesis of this compound esters from the dipotassium salt without isolating the free acid. electronicsandbooks.com This is achieved by suspending the salt in an alcohol and acidifying it at very low temperatures (e.g., -50 to -60°C) with concentrated sulfuric acid. This approach prevents the decomposition of the liberated this compound, which is a major drawback of earlier methods. electronicsandbooks.com

MethodPrecursorReagentsProductYieldReference
Classical Steinkopf NitromethaneKOH (aq)Dipotassium Nitroacetate45% orgsyn.org
Improved Steinkopf NitromethaneConcentrated KOH (aq)Dipotassium Nitroacetate79-88% orgsyn.org
Alcohol Solvent Method NitromethaneKOH in n-butanolDipotassium Nitroacetate85.5% (recovered) google.com
Magnesium Chelate Method NitromethaneMagnesium Methyl CarbonateMagnesium chelate of this compoundNot specified google.comresearchgate.net
Halogen Exchange Ethyl iodoacetateSilver nitriteEthyl nitroacetateHigh google.com

Esterification and Amidation Strategies for this compound Derivatives

Once this compound or its stable salts are obtained, they can be converted into other useful derivatives, such as esters and amides.

Direct Esterification Methods and Optimization

The high instability of free this compound makes its direct esterification challenging. electronicsandbooks.com Early methods required the isolation of this compound from its dipotassium salt, a step that resulted in low yields (60-70%) due to decomposition into nitromethane and carbon dioxide. electronicsandbooks.com

To overcome this, direct esterification methods starting from the stable dipotassium salt have been optimized. A highly effective procedure involves suspending the finely powdered dipotassium salt in the desired alcohol (e.g., methanol or ethanol) and adding concentrated sulfuric acid dropwise at low temperatures. electronicsandbooks.com This in-situ generation of this compound allows it to be esterified before it can decompose.

Optimized Conditions for Direct Esterification:

Parameter Condition Rationale
Starting Material Crude Dipotassium Nitroacetate Avoids purification losses and exposure of free acid. orgsyn.org
Temperature -50 to -60°C during acid addition Minimizes decomposition of liberated this compound. electronicsandbooks.com
Catalyst Concentrated Sulfuric Acid Practical due to high boiling point and stability. orgsyn.org

| Dehydrating Agent | Anhydrous Sodium or Magnesium Sulfate (B86663) | Prevents side reactions like the Nef reaction. orgsyn.orgelectronicsandbooks.com |

Using these optimized methods, methyl and ethyl nitroacetate can be prepared in yields of 60% or greater directly from the dipotassium salt. orgsyn.orgelectronicsandbooks.com

Advanced Amidation Techniques

The direct amidation of this compound or its simple esters is not well-documented, likely due to the reactivity of the nitro group and the instability of the parent acid. Instead, advanced synthetic strategies are employed to create molecules containing the nitroacetamide functional group.

One prominent method is the nitro-Mannich reaction , which is used to synthesize β-nitroamines and their derivatives, including β-nitroacetamides. semanticscholar.orgucl.ac.uk This reaction involves the addition of a nitroalkane to an imine. While this does not start from this compound itself, it represents a key strategy for constructing complex molecules that feature a nitro-substituted amide framework. semanticscholar.org

Another approach involves the reductive amidation of esters with nitroarenes, catalyzed by transition metals like nickel. nih.gov While this method is used to synthesize N-aryl amides from nitroarenes rather than nitroacetamides from this compound, it showcases modern catalytic techniques for amide bond formation in the presence of a nitro group. These atom-efficient methods are compatible with a wide range of functional groups and avoid the need for stoichiometric activating reagents. nih.gov

Although direct amidation of this compound is uncommon, related compounds like N-substituted ureas can be synthesized from N-substituted trichloroacetamides, which act as isocyanate precursors. nih.gov This highlights that for highly functionalized molecules like this compound, indirect or alternative synthetic routes are often necessary to achieve the desired amide derivatives.

Green Chemistry Approaches and Sustainable Synthesis for this compound Analogues

The evolution of organic synthesis is increasingly guided by the principles of green chemistry, which advocate for the design of chemical products and processes that minimize the use and generation of hazardous substances. researcher.lifeimist.ma This paradigm shift is particularly relevant to the synthesis of nitro compounds, which has traditionally involved harsh reagents and conditions, such as the use of strong mineral acids and volatile organic solvents. While specific green methodologies for this compound are not extensively documented, the broader trends in the sustainable synthesis of nitro compounds provide a conceptual framework for developing more eco-friendly routes to its analogues and derivatives. researchgate.netscispace.com These approaches focus on improving safety, reducing waste, and increasing energy efficiency.

Key conceptual strategies drawn from general trends in green organic synthesis that can be applied to this compound analogues include:

Use of Environmentally Benign Solvents: A primary goal of green chemistry is to reduce or eliminate the use of toxic and volatile organic solvents. researcher.life Research has demonstrated the feasibility of conducting nitration reactions in aqueous media, which significantly reduces the environmental impact. nih.gov For instance, primary nitroalkanes can be effectively synthesized from alkyl halides and silver nitrite in water, a method that is applicable even with various functional groups present. organic-chemistry.org Solvent-free reactions represent another important strategy, minimizing waste and simplifying product purification. researcher.life

Advanced Catalytic Systems: Traditional nitration methods often rely on large quantities of corrosive acids like sulfuric acid. Green approaches favor the use of solid-supported and recyclable catalysts, such as zeolites or metal-modified montmorillonite clays. researchgate.netorganic-chemistry.org These heterogeneous catalysts offer enhanced regioselectivity, are easily separated from the reaction mixture, and reduce the production of acidic waste streams. researchgate.net

Energy-Efficient Methodologies: The energy demands of chemical processes are a key consideration for their environmental and economic impact. researchgate.net Microwave-assisted and ultrasound-assisted reactions are innovative techniques that can significantly accelerate reaction times and improve product yields in the synthesis of nitro compounds. researchgate.net By directly coupling with the molecules in the reaction, microwaves provide rapid and uniform heating, offering a more energy-efficient alternative to conventional heating methods. researchgate.net

Alternative and Safer Reagents: The development of novel nitrating agents is crucial for avoiding the hazardous nitric acid/sulfuric acid mixture. Modern technologies are exploring cleaner agents like dinitrogen pentoxide (N₂O₅) and ionic liquids, such as 1,3-disulfonic acid imidazolium nitrate, which can function as both solvent and catalyst. researchgate.netorganic-chemistry.org Furthermore, ipso-nitration, where a different functional group on an aromatic ring (like a boronic acid) is replaced by a nitro group, offers a highly selective and often milder alternative to traditional electrophilic aromatic nitration.

A practical example of these principles is the development of a "greener" synthesis for methyl nitroacetate. figshare.com The improved procedure eliminates several hazardous and inefficient steps of the older method. By avoiding the need to dry and grind the explosive dipotassium salt of this compound and replacing the carcinogenic solvent benzene with safer alternatives like ethyl acetate (B1210297), the revised synthesis is inherently safer and more environmentally friendly. figshare.com It also streamlines the process by removing the need for a separate drying agent and reducing the number of distillations required, leading to a higher yield and purity. figshare.com

The following tables compare traditional and green approaches, illustrating the potential for more sustainable synthesis of this compound analogues.

Table 1: Conceptual Comparison of Traditional vs. Green Synthetic Approaches for Nitro Compounds

FeatureTraditional ApproachGreen Chemistry ApproachRationale for Improvement
Solvent Volatile Organic Solvents (e.g., Benzene, Chlorinated Solvents)Aqueous Media, Ionic Liquids, or Solvent-Free ConditionsReduces toxicity, environmental pollution, and waste generation. researcher.lifenih.gov
Catalyst Homogeneous strong acids (e.g., H₂SO₄)Heterogeneous solid acids (e.g., Zeolites, Montmorillonite Clay)Facilitates catalyst recovery and reuse, minimizes corrosive waste. researchgate.netorganic-chemistry.org
Energy Source Conventional thermal heatingMicrowave irradiation, UltrasonicationReduces energy consumption, shortens reaction times, improves yields. researchgate.net
Reagents Nitric Acid/Sulfuric Acid mixtureDinitrogen Pentoxide (N₂O₅), Ipso-nitration reagents, Ionic LiquidsEnhances safety, improves selectivity, and avoids harsh acidic conditions. researchgate.net
Process Multi-step with intermediate isolationOne-pot synthesis, streamlined purificationIncreases efficiency, reduces waste, and minimizes handling of hazardous materials. researcher.lifefigshare.com

Table 2: Comparison of Synthetic Methodologies for Methyl Nitroacetate

StepPrevious Method"Greener" MethodImprovement
Pre-reaction Drying and grinding of explosive dipotassium saltElimination of drying and grinding stepsEnhanced safety by avoiding handling of an explosive intermediate. figshare.com
Extraction Solvent BenzeneEthyl acetate or DichloromethaneReplacement of a known carcinogen with less hazardous solvents. figshare.com
Drying Agent Sodium sulfate requiredNo drying agent neededSimplifies the workup process and reduces chemical waste. figshare.com
Purification Two distillations requiredSingle distillationIncreases process efficiency and reduces energy consumption. figshare.com

Reactivity Profiles and Elucidation of Reaction Mechanisms

Reactivity of the Active Methylene (B1212753) Group in Nitroacetic Acid

The methylene group (-CH2-) in this compound, positioned between the strongly electron-withdrawing nitro group (-NO2) and the carboxyl group (-COOH), is termed an "active methylene group." The hydrogens attached to this carbon, often referred to as α-hydrogens, exhibit notable acidity. This heightened acidity is a direct consequence of the inductive effect and resonance stabilization provided by the adjacent functional groups.

The electron-withdrawing nature of both the nitro and carboxyl groups weakens the C-H bonds of the methylene group. Upon deprotonation, the resulting carbanion is significantly stabilized. The negative charge is delocalized through resonance onto the oxygen atoms of both the nitro group and the carboxyl group. This delocalization disperses the negative charge, leading to a more stable conjugate base.

The acidity of these α-hydrogens is reflected in the compound's pKa value. While the carboxylic acid proton is the most acidic (pKa of 1.68), the methylene protons are also significantly more acidic than those in a typical alkane. This increased acidity makes the active methylene group a potent nucleophile in its deprotonated form, readily participating in a variety of carbon-carbon bond-forming reactions.

The reactivity of the active methylene group is central to the synthetic utility of this compound. It can undergo reactions such as:

Condensation Reactions: The carbanion generated from the active methylene group can react with aldehydes and ketones in reactions like the Knoevenagel condensation. For instance, this compound reacts with aromatic aldehydes to form β-nitrostyrenes.

Alkylation and Acylation: The nucleophilic carbon can attack alkyl halides or acyl compounds, leading to the formation of substituted this compound derivatives.

Furthermore, the active methylene group facilitates tautomerism. This compound can exist in equilibrium with its tautomeric aci-nitro form (a nitronic acid). This tautomerism can play a role in its reaction mechanisms.

Nucleophilic and Electrophilic Transformations of this compound Derivatives

The derivatives of this compound, particularly its esters like ethyl nitroacetate (B1208598), are versatile substrates for both nucleophilic and electrophilic transformations. The reactivity stems from the electron-withdrawing nature of the nitro and ester groups, which influences the electron density across the molecule.

Nucleophilic Transformations

The primary site for nucleophilic attack in this compound derivatives is the carbon of the active methylene group, especially after deprotonation. The resulting nitronate anion is a potent nucleophile.

Alkylation: The nitronate anion of ethyl nitroacetate readily undergoes C-alkylation when treated with alkyl halides. This reaction is a cornerstone for the synthesis of α-nitro carboxylic acid esters, which are valuable precursors for α-amino acids. Phase-transfer catalysis has been employed to facilitate these alkylations, sometimes even in the absence of a solvent. Depending on the reaction conditions and the nature of the base and alkylating agent, both mono- and di-alkylation can be achieved.

Michael Addition: As a soft nucleophile, the nitronate anion can participate in Michael or conjugate addition reactions with α,β-unsaturated carbonyl compounds. This leads to the formation of more complex carbon skeletons.

Henry Reaction (Nitroaldol Reaction): The nitronate anion adds to the carbonyl carbon of aldehydes or ketones to form β-nitro alcohols. This reaction is reversible and base-catalyzed. The products are synthetically useful as they can be further transformed into nitroalkenes, β-amino alcohols, or α-nitro ketones.

Aza-Henry Reaction: In a variation of the Henry reaction, the nitronate anion can add to imines, yielding β-nitroamines.

Electrophilic Transformations

While the deprotonated form is nucleophilic, the this compound framework can also be induced to react with nucleophiles.

Reactions at the Carbonyl Group: The carbonyl carbon of the ester or carboxylic acid group is electrophilic and can be attacked by strong nucleophiles. However, this reactivity is often overshadowed by the acidity of the α-hydrogen. In reactions with nucleophiles that are also strong bases, deprotonation at the α-carbon is typically the favored initial step.

Umpolung (Reversal of Polarity): Under specific conditions, the reactivity of the nitro group can be altered. Tautomerization to the aci-nitro form (nitronic acid), facilitated by acids, can render the α-carbon electrophilic. This allows for reactions with certain carbon-based nucleophiles.

Substitution of the Nitro Group: The nitro group itself can act as a leaving group in certain nucleophilic substitution reactions, particularly in derivatives like α-nitrocinnamate. The nitronate formed from ethyl nitroacetate can attack the β-carbon, leading to a conjugate addition, followed by an intramolecular cyclization where the oxygen of the nitronate displaces the nitro group to form heterocyclic structures like isoxazoline (B3343090) N-oxides.

Decarboxylation Pathways and Mechanistic Investigations

One of the most characteristic reactions of this compound is its propensity to undergo decarboxylation, the loss of carbon dioxide (CO₂), to yield nitromethane (B149229). This transformation can be initiated thermally or promoted by a base, with each pathway proceeding through distinct mechanisms.

Thermal decarboxylation of this compound typically requires elevated temperatures. The mechanism is analogous to that of other β-keto acids. It is believed to proceed through a cyclic six-membered transition state. In this concerted pericyclic mechanism, the carboxyl proton is transferred to the oxygen of the nitro group, while the C-C bond between the carboxyl group and the α-carbon cleaves. This process simultaneously forms carbon dioxide and the enol form of nitromethane, known as aci-nitromethane or nitronic acid. The nitronic acid tautomer then rapidly converts to the more stable nitromethane.

Salts of this compound can also be decarboxylated thermally, often at lower temperatures than the free acid. For instance, heating a salt of this compound to around 80 °C can produce nitromethane. The mechanism in this case involves the formation of a carbanion (nitromethide ion) upon loss of CO₂, which is then protonated during workup or by a proton source in the medium to give nitromethane.

The decarboxylation of this compound is significantly accelerated in the presence of a base. The reaction proceeds through the nitroacetate anion. Mechanistic studies indicate that it is the singly deprotonated form (monoanion), O₂NCH₂COO⁻, that is the species undergoing decarboxylation, not the undissociated acid or the doubly deprotonated dianion.

The mechanism involves the expulsion of CO₂ from the nitroacetate anion to form the nitromethide ion (⁻CH₂NO₂). This carbanion is resonance-stabilized, which facilitates its formation and makes it a relatively good leaving group from the carboxylate. The nitromethide ion is a strong base and is subsequently protonated by the solvent (e.g., water) or another proton source to yield nitromethane.

The kinetics of this base-promoted decarboxylation in aqueous solution follow first-order behavior. The rate of the reaction is dependent on the concentration of the nitroacetate monoanion. The reaction rate can be controlled by judiciously adjusting the pH of the solution. At a low pH, the concentration of the reactive monoanion is low, and the reaction is slow. As the pH increases, the concentration of the monoanion increases, and the rate of decarboxylation accelerates.

This pH-dependent reactivity has been harnessed to create time-controlled chemical systems. By adding a specific amount of this compound to a basic solution, the pH initially drops. Then, as the base-promoted decarboxylation of the formed nitroacetate proceeds, it generates the nitromethide ion. This ion consumes protons from the solution, causing a gradual and predictable rise in pH over time. This allows for programmable pH changes in a solution, which can be used to control pH-sensitive processes.

Cyclization Reactions and Heterocycle Formation

This compound and its derivatives, particularly esters like ethyl nitroacetate, are valuable building blocks in the synthesis of heterocyclic compounds. Their unique combination of functional groups allows them to participate in various cyclization and condensation reactions, leading to the formation of diverse ring systems.

One of the most prominent applications is in the synthesis of isoxazoles. These reactions often proceed through cascade or domino sequences, where multiple bond-forming events occur in a single pot. For example, the reaction of ethyl nitroacetate with aldehydes can lead to isoxazole (B147169) derivatives. This transformation, known as the Dornow reaction, involves the initial condensation of two equivalents of the nitroacetate with one equivalent of an aldehyde.

The reaction pathway can be complex, involving intermediates such as 2,4-dinitroglutarates. These intermediates can then undergo intramolecular cyclization. Depending on the reaction conditions, the cyclization can proceed through different pathways, sometimes leading to the formation of isoxazoline N-oxides or six-membered rings like 1,2-oxazine-3-carboxylates, which can then rearrange to the more stable isoxazole ring. The choice of base, solvent, and temperature can influence the reaction pathway and the final product distribution.

The synthesis of isoxazoles from this compound derivatives is a powerful method for constructing this important heterocyclic motif. A common strategy involves the reaction of nitroacetic esters with aromatic aldehydes in the presence of a base, such as diethylamine.

The mechanism is thought to initiate with a Knoevenagel condensation, followed by a Michael addition of a second nitroacetate anion. The resulting dinitro intermediate then undergoes an intramolecular cyclization. The regioselectivity of the final isoxazole product, particularly the placement of substituents at the 3- and 5-positions, is a key aspect of this synthesis.

Recent investigations into the Dornow reaction have revealed the formation of key intermediates, such as 5-hydroxy-6-oxo-4-aryl-6H-1,2-oxazine-3-carboxylates. The isolation and subsequent reaction of these oxazinone intermediates provide a regioselective route to "unsymmetrical" 4-aryl-isoxazole-3,5-dicarboxylic acid derivatives. By treating these isolated oxazinones with different nucleophiles (e.g., various amines), one can selectively introduce different functional groups at the 5-position of the isoxazole ring, while the ester group from the original nitroacetate remains at the 3-position. This strategy offers a high degree of control over the final structure, which was previously challenging due to the formation of complex mixtures.

The choice of reaction conditions is crucial for controlling the outcome. For instance, ultrasound irradiation has been used to promote the one-pot cascade reaction of ethyl nitroacetate and aromatic aldehydes to form polysubstituted isoxazoles. The temperature can also dictate the product; in some systems, lower temperatures favor the formation of isoxazoline N-oxide intermediates, while higher temperatures lead directly to the aromatic isoxazole.

Formation of Benzofused Lactams and Other Heterocyclic Systems

This compound and its derivatives serve as versatile precursors in the synthesis of various heterocyclic systems, including benzofused lactams. A notable example involves the intramolecular cyclization of N-(3-Hydroxypropyl)-2-nitro-N-(ω-phenylalkyl)acetamides. When treated with triflic acid, these nitroacetamide derivatives undergo cyclization to yield the corresponding hydroxyimino six- to nine-membered benzofused lactams. researchgate.net In the case of the six-membered derivative, it can further transform into a 2-(3-hydroxypropyl)isoquinolin-3-one. researchgate.net This reaction provides a direct route to benzofused lactam structures, highlighting the utility of this compound derivatives in constructing complex heterocyclic frameworks. The mechanism is believed to involve cationic species, as suggested by in-situ NMR spectroscopic analysis. researchgate.net

Beyond benzofused lactams, derivatives of this compound are instrumental in the synthesis of a wide array of other heterocycles. For instance, nitroacetonitrile (B168470) has been used as a building block for polyfunctionalized compounds. ingentaconnect.com The reaction of 1-nitro-2-anilino-2-methylthio-ethylenes with oxalyl chloride yields substituted 4-nitropyrrol-2,3-diones. researchgate.net Furthermore, the reaction of β-nitroketeneaminals with olefins bearing electron-withdrawing groups or with aldehydes can lead to the formation of 5-nitro-1,7-diazabicyclo[4.3.0]nonane derivatives. researchgate.net These examples underscore the broad applicability of this compound and its derivatives in the synthesis of diverse heterocyclic systems. ingentaconnect.com

Mechanistic Aspects of Dornow Reaction and Related Cyclizations

The application of this compound derivatives in cyclization reactions is a cornerstone of their synthetic utility. While the specific "Dornow Reaction" involving this compound is not extensively detailed in recent literature, the principles of related cyclizations are well-documented. A key mechanistic feature is the role of the nitro group in activating the adjacent methylene group for nucleophilic attack.

For example, in the synthesis of 2,7-dimethyl- commonorganicchemistry.comrsc.org-naphthyridine from a double Michael adduct, the reaction with ammonium (B1175870) acetate (B1210297) proceeds through a plausible mechanism involving the formation of an intermediate enamine. researchgate.net This is followed by an intramolecular double cyclization and subsequent aromatization to yield the final product. researchgate.net

Another relevant cyclization involves the reaction of 1-nitro-2-anilino-2-hydrazino-ethylene with carboxylic acid derivatives to form substituted 2-nitromethyl-s-triazoles. researchgate.net The versatility of this compound derivatives is further demonstrated in their use for creating five-membered α-substituted cyclic hydroxamic acids from aliphatic nitro compounds. researchgate.net

Michael Addition Reactions Involving this compound Derivatives

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon bond-forming reaction where derivatives of this compound, such as ethyl nitroacetate, serve as effective nucleophiles. scispace.com The presence of the nitro and ester groups enhances the acidity of the α-protons, facilitating the formation of a stabilized carbanion for the addition reaction.

Organocatalysis has emerged as a powerful tool for achieving enantioselective Michael additions of nitroacetate derivatives. Chiral bifunctional organocatalysts, such as those containing primary amines, have been successfully employed to promote the conjugate addition of α-nitroacetate to α,β-unsaturated enones, affording Michael adducts with high enantioselectivity. scispace.com These adducts are valuable intermediates that can be readily converted into chiral γ-nitro ketones and δ-keto esters. scispace.com

The reaction conditions for these organocatalytic Michael additions are often mild. For instance, the reaction can be carried out at room temperature in the presence of a catalyst like 9-amino-9-deoxyepiquinine and an acid co-catalyst such as benzoic acid in an aqueous medium. scispace.com The use of bifunctional squaramide catalysts has also been shown to be effective for the asymmetric Michael addition of ethyl α-nitroacetate to β,γ-unsaturated α-ketoesters, leading to highly functionalized products in excellent yields and with high enantioselectivity.

Table 1: Organocatalytic Asymmetric Michael Addition of Ethyl α-Nitroacetate

Michael Acceptor Catalyst Co-catalyst Solvent Yield (%) ee (%) Reference
α,β-Unsaturated Enones 9-Amino-9-deoxyepiquinine Benzoic Acid H₂O High High scispace.com
β,γ-Unsaturated α-Ketoesters Bifunctional Squaramide - - Excellent High

One-Pot Multi-Component Reactions and Domino Processes

This compound derivatives are valuable components in one-pot multi-component reactions (MCRs) and domino (or cascade) processes, which are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single operation. researchgate.netrsc.org These reactions are characterized by the formation of multiple bonds in a sequential manner without the need for isolating intermediates.

An example of a one-pot reaction is the synthesis of tryptophan analogues from commercially available indoles, ethyl nitroacetate, and paraformaldehyde in the presence of molecular sieves. This reaction provides tryptophan nitro-precursors in moderate to good yields, which can be further transformed into α-hydroxymethylated tryptophan derivatives. researchgate.net

Domino processes involving this compound derivatives often lead to the formation of complex heterocyclic structures. For instance, elusive this compound esters and amides have been synthesized through a halogen exchange reaction of the corresponding bromoacetic acid derivatives with a polymer-supported nitrite (B80452) anion. Although this process can be flawed by side reactions, it can be integrated into a domino sequence to efficiently prepare 4-hydroxy-4,5-dihydroisoxazoles in a multi-component fashion. researchgate.netresearchgate.net These domino reactions are powerful tools for converting otherwise low-yielding or problematic reactions into efficient synthetic methods. researchgate.net

Transformation of the Nitro Group: Reduction to Amino Functionality (General nitro chemistry concept, relevant for utility)

A key aspect of the synthetic utility of this compound and its derivatives is the transformation of the nitro group into other functional groups, most notably the amino group. The reduction of a nitro group to a primary amine is a fundamental and widely used transformation in organic synthesis. commonorganicchemistry.comresearchgate.net This conversion is of significant importance as it provides access to a vast array of amines, which are crucial building blocks for pharmaceuticals, agrochemicals, and materials.

Various methods are available for the reduction of both aliphatic and aromatic nitro compounds to their corresponding amines. commonorganicchemistry.comwikipedia.org The choice of reducing agent and reaction conditions depends on the substrate and the presence of other functional groups.

Commonly employed methods for the reduction of nitro groups include:

Catalytic Hydrogenation: This is often the method of choice and typically involves the use of a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. commonorganicchemistry.com This method is generally clean and efficient, although Pd/C can also reduce other functional groups. commonorganicchemistry.com Raney nickel is often preferred for substrates containing halogens that could be susceptible to hydrogenolysis. commonorganicchemistry.com

Metal-Acid Systems: The use of metals like iron (Fe), zinc (Zn), or tin (Sn) in the presence of an acid (e.g., acetic acid or hydrochloric acid) is a classic and mild method for nitro group reduction. commonorganicchemistry.com

Other Reducing Agents: A variety of other reagents can also effect this transformation. Tin(II) chloride (SnCl₂) provides a mild reduction. commonorganicchemistry.com Lithium aluminum hydride (LiAlH₄) can reduce aliphatic nitro compounds to amines, but it tends to produce azo compounds from aromatic nitro compounds. commonorganicchemistry.com

The ability to reduce the nitro group to an amine significantly expands the synthetic potential of molecules derived from this compound, allowing for the introduction of a key functional group for further elaboration. researchgate.net

Table 2: Common Reagents for the Reduction of Nitro Groups to Amines

Reagent/System Substrate Scope Notes Reference
H₂/Pd-C Aromatic and Aliphatic Can reduce other functional groups commonorganicchemistry.com
H₂/Raney Nickel Aromatic and Aliphatic Useful for substrates with halogens commonorganicchemistry.com
Fe/Acid Aromatic and Aliphatic Mild conditions commonorganicchemistry.com
Zn/Acid Aromatic and Aliphatic Mild conditions commonorganicchemistry.com
SnCl₂ Aromatic and Aliphatic Mild conditions commonorganicchemistry.com
LiAlH₄ Aliphatic Aromatic nitro compounds yield azo products commonorganicchemistry.com

Derivatives of Nitroacetic Acid: Synthesis and Advanced Applications in Chemical Research

Synthesis and Research Utility of Nitroacetic Esters

Nitroacetic esters, particularly ethyl nitroacetate (B1208598), are highly valuable reagents in organic synthesis due to the acidic nature of the α-protons, which facilitates a range of carbon-carbon bond-forming reactions.

Synthesis: The preparation of nitroacetic esters has been a subject of study for over a century. Early methods involved the nitration of acetoacetic esters, which often led to the formation of ethyl nitroacetate alongside degradation products. tandfonline.com A significant improvement was the Steinkopf method, which involves the esterification of the dipotassium (B57713) salt of nitroacetic acid. orgsyn.org This method has been further refined to improve yields; for instance, conducting the esterification of dipotassium nitroacetate with ethanol (B145695) and hydrogen chloride in the presence of a dehydrating agent like magnesium sulfate (B86663) can significantly increase the yield of ethyl nitroacetate to as high as 78%. oup.com This is attributed to the prevention of the Nef reaction, which can cause decomposition of this compound. oup.com An improved two-step synthesis from nitromethane (B149229) can also produce methyl and ethyl esters of this compound in 60% yield. acs.org

Research Utility: The synthetic utility of nitroacetic esters is extensive, primarily revolving around the reactivity of the α-carbon.

Alkylation: The acidic α-protons of nitroacetic esters can be readily removed by a base to form a nitronate anion, which is a potent nucleophile. This allows for alkylation reactions with various electrophiles. For example, treatment of ethyl nitroacetate with a base followed by an activated alkyl halide or a Michael acceptor leads to doubly C-alkylated products in good to excellent yields. nih.gov This approach is fundamental for creating sterically hindered and polyfunctional C(α,α)-disubstituted α-amino acids. nih.gov

Henry Reaction (Nitroaldol Reaction): As a classic carbon-carbon bond-forming reaction, the Henry reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. organic-chemistry.orgwikipedia.org Nitroacetic esters can participate in this reaction, adding to carbonyl compounds to form β-hydroxy-α-nitro esters. oup.com These products are valuable intermediates that can be further transformed. For instance, they can be dehydrated to yield α,β-unsaturated α-nitroesters. oup.com The development of catalytic asymmetric Henry reactions provides a route to optically active β-nitro α-hydroxy esters. rsc.org

Michael Addition: Nitroacetic esters are excellent Michael donors in conjugate addition reactions with α,β-unsaturated compounds. organic-chemistry.orgwikipedia.org This reaction is a powerful tool for forming carbon-carbon bonds and constructing more complex molecules. Organocatalytic enantioselective Michael additions of α-nitroacetates to α,β-unsaturated enones have been developed, affording chiral γ-nitro ketones and δ-keto esters with high enantioselectivity. scispace.com

Table 1: Key Reactions and Products of Nitroacetic Esters
Reaction TypeReactantsKey Product TypeSynthetic Importance
AlkylationNitroacetic ester, Base, Alkyl halide/Michael acceptorα,α-Disubstituted α-nitro estersPrecursors for sterically hindered α-amino acids. nih.gov
Henry ReactionNitroacetic ester, Aldehyde/Ketone, Baseβ-Hydroxy-α-nitro estersIntermediates for α,β-unsaturated α-nitroesters and amino alcohols. oup.comwikipedia.org
Michael AdditionNitroacetic ester, α,β-Unsaturated compound, Baseγ-Nitro carbonyl compounds/estersFormation of chiral building blocks. scispace.com

Exploration of Nitroacetic Amides and Their Synthetic Utility

Nitroacetic amides are another important class of derivatives that serve as valuable intermediates in organic synthesis. A robust methodology for amide synthesis is the reductive amidation of esters with nitro compounds under additive-free conditions using a heterogeneous nickel-based catalyst. nih.gov

The reaction of Schiff bases with ethyl nitroacetate in the presence of amines like n-butylamine or benzylamine (B48309) provides a novel route to 4-substituted isoxazole-3,5-dicarboxylic amides. oup.com This method has been used to prepare a variety of aliphatic, aromatic, and heterocyclic derivatives. oup.com Furthermore, α,β-unsaturated α-nitroesters react with n-butylamine to yield 4-substituted isoxazole-3,5-carboxylic butylamides, which can be hydrolyzed to the corresponding dicarboxylic acids. researchgate.net

Nitroacetonitrile (B168470): Preparation and Applications as a Building Block

Nitroacetonitrile (NAN) is a highly reactive and versatile building block due to the presence of both a nitro and a cyano group attached to a methylene (B1212753) carbon. rsc.org This structure makes the methylene protons acidic, allowing for a wide range of chemical transformations. rsc.org

Preparation: The synthesis of nitroacetonitrile can be achieved through the dehydration of methazonic acid, which is formed from the dimerization of nitromethane. researchgate.netacs.org However, free nitroacetonitrile has stability and purification issues. rsc.orgrsc.org Consequently, its more stable salts are often used in synthesis. rsc.orgrsc.org These salts exhibit the same reactivity as the free acid but are much safer to handle. rsc.orgrsc.org

Applications as a Building Block: Nitroacetonitrile is a valuable precursor for synthesizing a variety of heterocyclic and polyfunctional aliphatic compounds. rsc.orgrsc.org One of its key applications is in the synthesis of energetic materials, where it can introduce vicinal amino and nitro moieties onto fused ring structures, a common motif in insensitive energetic materials. rsc.orgrsc.org It also serves as a precursor for cyanogen (B1215507) N-oxide, which can undergo cycloaddition reactions with dipolarophiles like alkynes to form 3-cyanoisoxazoles. acs.org

This compound Derivatives in the Synthesis of α-Amino Acids and Peptidomimetics

Derivatives of this compound, particularly esters, are instrumental in the synthesis of α-amino acids, including sterically hindered and unnatural variants. The general strategy involves the alkylation of an ester of this compound, followed by reduction of the nitro group to an amine, and subsequent hydrolysis of the ester to the carboxylic acid. google.com

A common method involves the alkylation of ethyl nitroacetate to introduce the desired side chain, followed by the reduction of the nitro group. nih.gov Selective reduction can be achieved using zinc in acetic acid or hydrogen over Raney Ni to yield the corresponding amino ester. nih.gov This amino ester can then be saponified and protected for incorporation into peptides. nih.gov This methodology has been successfully applied to the synthesis of sterically demanding C(α,α)-dibenzylglycine (Dbg) and its incorporation into a peptide via solid-phase synthesis. nih.gov

Table 2: Synthesis of α-Amino Acids from Nitroacetic Esters
StepReactionPurpose
1Alkylation of ethyl nitroacetateIntroduction of the amino acid side chain(s). nih.gov
2Reduction of the nitro group (e.g., Zn/AcOH or H₂/Raney Ni)Formation of the α-amino group. nih.gov
3Saponification/HydrolysisConversion of the ester to a carboxylic acid. nih.gov
4Protection (e.g., Fmoc)Preparation for peptide synthesis. nih.gov

Development of Novel Heterocyclic Scaffolds

This compound and its derivatives are powerful tools for the construction of a variety of heterocyclic compounds, particularly those containing nitrogen and oxygen.

The reaction of nitroacetic esters with aldehydes is a well-established route to isoxazole (B147169) derivatives. The Dornow reaction, which involves the condensation of nitroacetic esters with aldehydes, leads to the formation of isoxazole-3,5-dicarboxylic acid derivatives. acs.org A high-yielding strategy has been developed to prepare "unsymmetrical" 4-aryl-isoxazol-3,5-dicarboxylic acid derivatives from nitroacetic esters and aromatic aldehydes. acs.orgnih.gov This method is based on the isolation and use of a 5-hydroxy-6-oxo-4-aryl-6H-1,2-oxazine-3-carboxylate intermediate. acs.org

Schiff bases also react with ethyl nitroacetate in the presence of an amine catalyst to produce 4-substituted isoxazole-3,5-dicarboxylic amides. oup.com Furthermore, α,β-unsaturated α-nitroesters react with primary amines to give 4-substituted isoxazole-3,5-carboxylic amides. researchgate.net

Isoxazoline (B3343090) N-oxides can be synthesized from aliphatic nitro compounds and vinyl sulfonium (B1226848) salts, with the reaction direction being controlled by the choice of solvent and base. rsc.org

The utility of this compound derivatives extends beyond isoxazoles. For example, symmetric 2,4-dinitroglutarates, formed from aromatic aldehydes and nitroacetate, can undergo ring closure to form not only isoxazole derivatives but also 5-hydroxy-6-oxo-4-aryl-6H-1,2-oxazine-3-carboxylates ("oxazinones") depending on the reaction conditions. researchgate.net These oxazinones can then be used to synthesize a library of 3,5-substituted isoxazoledicarboxylates. acs.org Additionally, a simple procedure has been developed for the synthesis of 2H-pyrido[3,4-c] nih.govresearchgate.netbenzoxazine-2,4(3H)-diones from o-fluorophenyl-substituted 6-oxo-6H-1,2-oxazine-3-carboxylates and primary amines. researchgate.net

Table 3: Compound Names Mentioned in the Article
Compound Name
This compound
Ethyl nitroacetate
Methyl nitroacetate
Dipotassium nitroacetate
C(α,α)-dibenzylglycine (Dbg)
n-butylamine
benzylamine
Nitroacetonitrile (NAN)
Methazonic acid
Cyanogen N-oxide
3-cyanoisoxazoles
Isoxazole
Isoxazoline N-oxide
5-hydroxy-6-oxo-4-aryl-6H-1,2-oxazine-3-carboxylate
2H-pyrido[3,4-c] nih.govresearchgate.netbenzoxazine-2,4(3H)-dione

Chiral Synthesis Utilizing this compound Derivatives as Glycine (B1666218) Equivalents

This compound derivatives serve as valuable glycine equivalents in asymmetric synthesis, providing a strategic approach to the creation of chiral α-amino acids and their derivatives. acs.org The presence of the nitro group activates the α-carbon for carbon-carbon bond formation, and its subsequent reduction offers a direct route to the amino functionality. This methodology has been particularly impactful in the stereocontrolled synthesis of complex amino acid structures. nih.govworktribe.com

The use of chiral Brønsted acid catalysis has emerged as a powerful strategy for controlling stereochemistry in reactions involving this compound derivatives. acs.org Bifunctional catalysts, which possess both a Brønsted acid and a base site, are particularly effective in organizing both the nucleophile (nitroacetate) and the electrophile (e.g., an imine) within a chiral environment to facilitate highly enantioselective bond formation. acs.orgnih.gov

A notable example involves an unsymmetrical, bifunctional chiral proton catalyst that enables the highly diastereo- and enantioselective synthesis of addition products from this compound esters. acs.org This approach, analogous to the O'Donnell glycine Schiff base alkylations, has been successfully applied to produce anti-α,β-diamino acids. acs.org The reactions typically proceed with high diastereoselectivity and enantioselectivity, often exceeding 90% enantiomeric excess (ee) with catalyst loadings as low as 5 mol%. acs.org

Another significant development is the use of a C2-symmetric bis(AMidine) [BAM] catalyst, which promotes an anti-selective addition of α-substituted α-nitro esters to N-Boc protected imines. nih.gov This method yields α-substituted α,β-diamino ester products with both high diastereoselectivity and enantioselectivity. The success of this catalyst highlights how subtle changes in catalyst design can influence stereochemical outcomes, providing access to different diastereomers of the product. nih.gov

Table 1: Enantioselective Aza-Henry Reaction of this compound Esters Catalyzed by Chiral Brønsted Acids

Catalyst Nitroacetate Derivative Electrophile (Imine) Diastereomeric Ratio (dr) Enantiomeric Excess (ee) Yield (%) Reference
Unsymmetrical Bis(AMidine) Ethyl Nitroacetate N-Boc-phenylmethanimine 12:1 (anti) 94% 85% acs.org
Unsymmetrical Bis(AMidine) Methyl Nitroacetate N-Boc-naphthalen-2-ylmethanimine 6:1 (anti) 96% 75% acs.org
C2-Symmetric BAM Catalyst Isopropyl α-nitropropanoate N-Boc-(p-tolyl)methanimine >20:1 (anti) 98% 80% nih.gov
C2-Symmetric BAM Catalyst Ethyl α-nitro-3-phenylpropanoate N-Boc-(p-chlorophenyl)methanimine >20:1 (anti) 98% 91% nih.gov
C2-Symmetric BAM Catalyst Allyl α-nitropropanoate N-Boc-phenylmethanimine 15:1 (anti) 96% 84% nih.gov

Achieving high diastereoselectivity is crucial when creating multiple stereocenters in a single transformation. In the context of this compound derivatives, diastereocontrol is often achieved concurrently with enantiocontrol through the use of sophisticated catalyst systems or chiral auxiliaries. nih.govrsc.org

One effective strategy is the Michael addition of a chiral nickel(II) complex of glycine to nitroalkenes. nih.gov This method, which can be performed in water, provides β-substituted α,γ-diaminobutyric acid derivatives with excellent diastereoselectivities. The chiral ligand on the nickel complex directs the approach of the nitroalkene, thereby controlling the stereochemistry of the newly formed C-C bond. nih.gov

Furthermore, the development of diastereodivergent methodologies offers access to different stereoisomers of a product from similar starting materials. Research has shown that different designs of bifunctional Brønsted acid–base organocatalysts can lead to opposite diastereoselectivity. nih.gov For example, while an unsymmetrical catalyst can favor the syn-diastereomer, a C2-symmetric catalyst can promote the formation of the anti-diastereomer, both with high levels of enantioselectivity. This ability to selectively produce either diastereomer is a significant advancement in asymmetric synthesis. nih.gov

Table 2: Comparison of Diastereoselective Methods

Method Reagents Key Feature Diastereoselectivity Enantioselectivity Reference
Chiral Ni(II) Complex Glycine Ni(II) Complex, Nitroalkenes Aqueous Michael Addition Excellent Not Reported nih.gov
Asymmetric Allylic Alkylation Glycine-based Ni Complex, Vinylethylene Carbonates Access to allylic amino acids High High rsc.org
Brønsted Acid Catalysis α-Alkyl α-nitro esters, N-Boc Imines Diastereodivergent Catalysts High (anti-selective) High nih.gov

This compound in the Construction of Polyfunctionalized Compounds

The unique chemical properties of this compound and its derivatives make them highly valuable building blocks for the synthesis of polyfunctionalized molecules. kochi-tech.ac.jpresearchgate.net The nitro group acts as a strong electron-withdrawing group, which increases the acidity of the α-proton and activates adjacent C-C double bonds. kochi-tech.ac.jp Critically, the nitro group is a versatile functional handle that can be converted into various other groups, such as amines or carbonyls, through well-established chemical transformations like the Nef reaction or reduction. nih.govresearchgate.net

Derivatives like nitroacetonitrile (NAN) serve as cyano(nitro)methylation agents. researchgate.net Although NAN itself can be unstable, more stable synthetic equivalents have been developed to facilitate the construction of polyfunctionalized frameworks through reactions such as Knoevenagel condensation and Michael addition. researchgate.net

The utility of these synthons extends to the creation of complex heterocyclic systems. researchgate.netnih.gov For instance, nitroisoxazolones have been shown to be effective precursors for a variety of functionalized compounds that are not easily accessible through other routes. nih.gov The reactivity of the nitro group, combined with the inherent functionality of the parent molecule, allows for domino or cascade reactions, where multiple bonds and stereocenters can be formed in a single, efficient operation, leading to complex structures from simple starting materials. researchgate.net This approach is foundational in building libraries of compounds for applications in medicinal chemistry and materials science. kochi-tech.ac.jpnih.gov

Table 3: Applications of this compound Derivatives in Synthesizing Polyfunctionalized Compounds

Derivative Reaction Type Resulting Compound Class Reference
Nitroacetonitrile (NAN) Michael Addition, Knoevenagel Condensation δ-Functionalized α-Nitronitriles researchgate.net
Ethyl Nitroacetate One-pot reaction with indoles and paraformaldehyde Tryptophan Precursors researchgate.net
Nitroisoxazolone Ring-opening/Cycloaddition Functionalized Heterocycles nih.gov
Nitroacetamide Derivatives Intramolecular Cyclization Cyclic Hydroxamic Acids researchgate.net

Analytical and Spectroscopic Characterization in Research Contexts

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques provide invaluable insights into the molecular structure and functional groups present in nitroacetic acid.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules and has been employed in mechanistic studies involving this compound and its derivatives. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, researchers can identify the arrangement of atoms and the electronic environment within the molecule. For instance, NMR studies have been used to monitor reaction pathways and identify cationic species involved in cyclization reactions of this compound derivatives, providing crucial data for postulating reaction mechanisms researchgate.netacs.org. The tautomeric forms of this compound, if present under specific conditions, could also be distinguished using NMR, offering insights into its reactivity and stability researchgate.net.

Infrared (IR) spectroscopy is essential for identifying the functional groups present in this compound. The nitro group (NO₂) typically exhibits two strong characteristic absorption bands in the IR spectrum, corresponding to asymmetric and symmetric stretching vibrations, usually found around 1550 cm⁻¹ and 1350 cm⁻¹, respectively spectroscopyonline.com. The carboxylic acid group (-COOH) is also identifiable through its characteristic absorptions: a broad O-H stretching band in the region of 2500-3300 cm⁻¹ (often overlapping with C-H stretches) and a strong C=O stretching band typically between 1700-1760 cm⁻¹ libretexts.orgopenstax.org. The presence of these specific bands in the IR spectrum confirms the existence of both the nitro and carboxylic acid functionalities in this compound mvpsvktcollege.ac.inresearchgate.netlibretexts.orgorgchemboulder.comlibretexts.org.

Mass spectrometry (MS) is indispensable for determining the molecular weight of a compound and providing information about its fragmentation pattern, which aids in identification and purity assessment. For this compound, MS can confirm its molecular formula and mass. For instance, ethyl nitroacetate (B1208598) (a derivative) has a molecular weight of 133.1027 Da nih.govnist.gov. Fragmentation patterns can reveal structural features and potential impurities. While specific fragmentation patterns for this compound itself are not extensively detailed in the provided snippets, studies on related nitro-fatty acids show characteristic losses of water (H₂O), carbon dioxide (CO₂), and nitric acid (HNO₂) nih.gov. GC-MS analysis has been used to identify intermediates in reactions involving this compound derivatives, such as this compound methyl ester researchgate.net.

X-ray Crystallographic Analysis of this compound Derivatives and Related Compounds

X-ray crystallography provides definitive three-dimensional structural information, including bond lengths, bond angles, and molecular packing in the solid state. While direct X-ray crystallographic data for this compound itself is not explicitly detailed in the provided search results, studies on its derivatives have utilized this technique. For example, the structure of 5-hydroxy-1,2-oxazin-6-one derivatives, synthesized from nitroacetic esters and aromatic aldehydes, has been confirmed by X-ray diffraction analysis researchgate.netresearchgate.net. These studies offer insights into the molecular architecture and intermolecular interactions of compounds closely related to this compound.

Chromatographic Techniques for Separation and Analysis in Research

Chromatographic techniques are vital for separating, purifying, and quantifying this compound and its derivatives in complex mixtures.

High-Performance Liquid Chromatography (HPLC) is frequently employed. For example, this compound methyl ester can be analyzed using reverse-phase HPLC with a mobile phase typically consisting of acetonitrile, water, and phosphoric acid (or formic acid for MS compatibility) sielc.com. This method is scalable for preparative separations and impurity isolation. HPLC has also been used for the analysis of organic acids in general, including those with similar functional groups to this compound oiv.intshimadzu.com.

Gas Chromatography (GC), particularly GC-MS, has also been used to identify reaction intermediates, including this compound methyl ester, in various synthetic processes researchgate.net.

Electrophoretic Methods for Physicochemical Parameter Determination (e.g., acidity constants)

Electrophoretic methods, such as capillary electrophoresis (CE), are effective for determining physicochemical parameters, notably acidity constants (pKa). Research has demonstrated the feasibility of using CE to determine the pKa values of compounds with acidic carbon atoms, including this compound ethyl ester nih.gov. CE offers a high-throughput method for pKa determination, allowing for rapid analysis and avoiding the need for precise pH measurements of buffers. The results obtained via CE have shown good agreement with literature values determined by other methods like potentiometry and spectrometry nih.govub.eduub.edu. The pKa of this compound itself is reported as 1.68 wikipedia.org.

Theoretical and Computational Studies on Nitroacetic Acid

Quantum Chemical Simulations of Reaction Paths and Transition States

Quantum chemical simulations are crucial for mapping out the intricate steps of chemical reactions and identifying the high-energy transition states that govern reaction rates. For nitroacetic acid and related compounds, these simulations help in understanding reaction mechanisms and predicting outcomes.

Studies have utilized quantum chemical methods, such as Density Functional Theory (DFT) with hybrid functionals like B3LYP and M06-2X, in conjunction with basis sets like 6-31G(d) or 6-31G(d,p), to investigate reaction pathways jchps.comnih.govcore.ac.ukmontana.edunih.gov. These calculations are performed using software such as Gaussian jchps.comnih.govcore.ac.ukmontana.edu. For instance, research on Diels-Alder reactions involving nitroalkenes, which share structural similarities with this compound, has employed B3LYP/6-31G(d) to illustrate the structure of transition states in cycloaddition reactions core.ac.uk. These simulations allow for the determination of energy profiles, identification of transition states, and analysis of reaction mechanisms, including multi-step processes involving rearrangements core.ac.uknih.gov. Intrinsic Reaction Coordinate (IRC) calculations are often used to trace reaction pathways from the identified transition states nih.gov.

Computational Approaches for Understanding Molecular Structure and Reactivity

Computational chemistry provides a suite of tools to dissect the molecular structure and predict the reactivity of compounds like this compound. These approaches help in correlating structural features with chemical behavior.

Studies have employed computational methods to optimize molecular structures and analyze their properties. For 2-nitrophenyl acetic acid, a related compound, B3LYP/6-31G(d,p) level calculations were used for molecular structure optimization, followed by further calculations to analyze vibrational spectra, hyperpolarizability, and electronic properties via UV-Vis spectroscopy jchps.com. These analyses help in understanding the stability and electron transfer nature of the molecule jchps.com. Computational models, often based on DFT, are also used to understand the unusual acidity of nitro compounds and the role of substituents in influencing reactivity, particularly in aqueous environments where solvent effects are significant mdpi.commdpi.comnih.gov. These studies often involve analyzing the energy differences between tautomeric forms (e.g., nitro and aci-nitro) and the influence of solvation on proton transfer mechanisms mdpi.comnih.gov.

Density Functional Theory (DFT) Applications in this compound Research

Density Functional Theory (DFT) is a widely adopted computational quantum mechanical modeling method used across physics, chemistry, and materials science to investigate the electronic structure of many-electron systems wikipedia.org. Its application to this compound research is significant for understanding its electronic properties, reaction mechanisms, and molecular interactions.

DFT, particularly with hybrid functionals like B3LYP and M06-2X, is frequently used to optimize molecular geometries, calculate vibrational frequencies, and determine electronic properties jchps.comnih.govcore.ac.ukmontana.edumdpi.com. For example, DFT calculations have been instrumental in studying the acidity and reactivity of nitro compounds, including the effects of substituents on C-H acidity mdpi.commdpi.comnih.gov. DFT is also applied to analyze transition states in chemical reactions, such as Diels-Alder reactions involving nitroalkenes core.ac.uk, and to model complex systems including solvent effects mdpi.commdpi.com. The accuracy of DFT in describing molecular properties and reaction pathways makes it a powerful tool for theoretical chemists wikipedia.orgrsc.org.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the time-dependent behavior of molecular systems, providing insights into their dynamic properties and interactions. While direct MD simulations specifically detailing the reaction pathways of this compound itself were not extensively detailed in the provided snippets, MD is a recognized tool in related chemical studies.

MD simulations are employed to investigate the behavior of molecules in solution, including solvation effects and diffusion nih.gov. For instance, MD simulations have been used to study the structure and dynamics of nitric acid in aqueous solutions, analyzing water-ion interactions and diffusivity, which are crucial for understanding interfacial mass transfer nih.gov. In broader chemical contexts, MD can be used in conjunction with other computational methods to study reaction paths and product state distributions montana.edu. The application of MD in studying reaction mechanisms, especially those involving solvent interactions or complex dynamic processes, is a growing area in computational chemistry.

Advanced Applications and Emerging Research Directions

Nitroacetic Acid in pH-Responsive Chemical Systems and Materials Science (Research Focus)

This compound is a key compound in the development of advanced, pH-responsive chemical systems due to its unique property of undergoing a predictable decarboxylation reaction in aqueous solutions. This characteristic allows for the creation of materials and systems with time-dependent functionalities.

The decarboxylation of this compound into nitromethane (B149229) and carbon dioxide provides a powerful mechanism for achieving time-programmed pH control in aqueous solutions. nih.govrsc.org This process can be harnessed to create predictable and programmable pH sequences, such as a high-low-high pH cycle. nih.govrsc.org The mechanism relies on the initial neutralization of a base, like sodium hydroxide (B78521) (NaOH), by this compound, which causes a rapid drop in pH. Subsequently, the slow decarboxylation of the excess nitroacetate (B1208598) anion consumes protons, leading to a gradual rise in pH to a predetermined level. nih.gov

Researchers have demonstrated that by carefully selecting the concentrations of this compound and a base, one can precisely control both the magnitude of the initial pH drop and the time required for the subsequent pH rise. nih.govrsc.org For instance, increasing the excess of this compound can modulate the time it takes to reach the subsequent pH jump. nih.govrsc.org This allows for the chemical programming of transient pH changes, a feature highly desirable for creating autonomous chemical systems that operate out of equilibrium. researchgate.net Successive pH cycles can be triggered by subsequent additions of this compound, making the system reusable. nih.govresearchgate.net

ParameterControlling Factor(s)Effect
Initial pH Drop (pH1(high)–pH2(low))Absolute and relative concentrations of NaOH and this compoundDictates the starting and lowest pH values in the cycle. rsc.org
Time for pH Rise (pH2(low)–pH3(high))Concentration of excess this compoundIncreasing the excess acid modulates the time required to reach the final pH. rsc.org
Final pH (pH3(high))Determined by the system's buffering capacity after decarboxylationCan be predictably set (e.g., to pH 9). nih.gov

The ability to program pH changes over time using this compound has been effectively applied to control supramolecular host-guest interactions. nih.gov Many host-guest systems are pH-sensitive, with their association and dissociation behavior dependent on the protonation state of the host or guest molecules. nih.gov

As a proof of concept, the this compound-driven pH cycle has been used to temporarily modulate the interaction between alpha-cyclodextrin (B1665218) (the host) and p-aminobenzoic acid (the guest). nih.govrsc.org The binding of these two molecules is pH-dependent; the charge state of p-aminobenzoic acid changes with pH, which in turn affects its ability to bind within the cyclodextrin (B1172386) cavity. nih.gov By initiating the time-programmed pH sequence (e.g., pH 11 → pH 3 → pH 7.4), researchers have successfully triggered a predictable association-dissociation cycle of the host-guest complex. rsc.org This demonstrates a method for exerting temporal control over molecular recognition processes, a fundamental aspect of materials science and the development of smart chemical systems. nih.gov

Role of this compound in the Development of Fine Chemicals and Pharmaceutical Intermediates (Focus on the chemical synthesis aspect, not biological activity)

This compound and its derivatives, particularly its esters, are valuable intermediates in organic synthesis for the production of a wide range of fine chemicals and complex pharmaceutical precursors. nbinno.comgoogle.comresearchgate.net Their utility stems from the presence of multiple reactive functional groups that can be selectively transformed.

One of the primary applications of this compound is as a precursor to its dialkali metal salts, which can then be esterified to produce alkyl nitroacetates like ethyl nitroacetate and methyl nitroacetate. orgsyn.orggoogle.com These esters are cornerstone compounds for synthesizing more complex molecules. nbinno.com For example, ethyl nitroacetate is a critical intermediate in the preparation of unsubstituted amino acids, which are the fundamental building blocks for numerous therapeutic agents. nbinno.comevonik.com

The synthetic utility of nitroacetate esters extends to the creation of:

Heterocycles : this compound derivatives are widely used as starting materials for constructing various heterocyclic rings, which form the core of many pharmaceutical compounds. researchgate.net

Tryptophan Analogues : Ethyl nitroacetate can be reacted with indoles and paraformaldehyde in a one-pot reaction to produce precursors for tryptophan derivatives. researchgate.net

γ-oxoacids and Novel Nucleosides : The unique reactivity of ethyl nitroacetate makes it instrumental in the synthesis of these sophisticated pharmaceutical compounds. nbinno.com

Nitromethane : this compound can undergo thermal decarboxylation to produce nitromethane, an important organic reagent. wikipedia.org

Various synthetic methods have been developed to produce alkyl nitroacetates, often involving the intermolecular condensation of nitromethane in the presence of a strong base to form the dipotassium (B57713) salt of this compound, followed by acid-catalyzed esterification. google.comorgsyn.org

Catalysis Research Involving this compound and its Derivatives (e.g., in solid catalysis or homogeneous systems)

While this compound itself is not typically employed as a catalyst, it and its derivatives are significantly involved in research concerning both homogeneous and heterogeneous catalytic systems. Its role is primarily as a reactant or a chemical fuel that can influence a catalytic process.

In the context of homogeneous catalysis , the acid-catalyzed esterification of this compound salts is a key reaction. For instance, the preparation of methyl or ethyl nitroacetate from the dipotassium salt of this compound is accomplished using a homogeneous acid catalyst like sulfuric acid. orgsyn.orgwikipedia.org Furthermore, this compound is classified as an Activated Carboxylic Acid (ACA), which can be used as a chemical fuel to drive dissipative systems out of equilibrium. researchgate.net By inducing transient pH changes, it can modulate the catalytic activity of other molecules in the system, such as peptide-based nanostructures. researchgate.net

Challenges and Future Perspectives in Nitroacetic Acid Research

Addressing Challenges in Synthetic Efficiency and Yield Optimization

The synthesis of nitroacetic acid and its derivatives, while established, presents ongoing challenges in achieving high efficiency and optimal yields, particularly on a larger scale. The classical synthesis involves the reaction of chloroacetic acid with sodium nitrite (B80452) in a slightly alkaline aqueous solution. wikipedia.org A critical challenge in this process is the prevention of side reactions, most notably the formation of sodium glycolate (B3277807), which occurs if the solution is too alkaline or if the temperature is not kept sufficiently low. wikipedia.org This necessitates precise control over reaction conditions to maximize the yield of the desired product.

Future research in this area should focus on the development of more robust and scalable synthetic protocols. This includes the exploration of continuous flow chemistry, which can offer better control over reaction parameters and potentially improve safety and yield. semanticscholar.org Additionally, the investigation of alternative nitrating agents and solvent systems could lead to more efficient and environmentally benign synthetic routes. Optimization strategies, such as those used in fine chemical synthesis, involving detailed kinetic studies and the use of high-throughput screening, could be employed to identify optimal reaction conditions and maximize product purity. azom.comnih.gov

Table 1: Key Challenges in this compound Synthesis and Potential Optimization Strategies

ChallengeDescriptionPotential Optimization Strategy
Side Reaction Formation of sodium glycolate during the reaction of chloroacetic acid and sodium nitrite. wikipedia.orgPrecise control of pH and temperature; exploration of alternative buffer systems.
Purification Difficult isolation of pure this compound from the aqueous reaction mixture.Development of improved extraction or crystallization techniques; in-situ use of crude product.
Hazardous Intermediates The dipotassium (B57713) salt of this compound can be explosive when dry. orgsyn.orgDevelopment of one-pot procedures that avoid isolation of hazardous intermediates.
Exothermic Reactions The addition of nitric acid to alkyl acetoacetates can be highly exothermic and unsafe. google.comUtilization of microreactor technology or continuous flow systems for better heat management.
Low Overall Yield Multi-step syntheses of nitroacetate (B1208598) esters often result in reduced overall yields. orgsyn.orggoogle.comDesign of more convergent synthetic routes; investigation of catalytic methods to improve step efficiency.

Overcoming Stability Issues of this compound and Its Reactive Intermediates

A significant hurdle in the widespread use of this compound is its inherent instability. The compound is known to undergo decarboxylation, particularly in its mono-anionic form. nih.gov This decomposition process, which yields nitromethane (B149229) and carbon dioxide, is a first-order reaction that proceeds smoothly in water at room temperature. nih.gov While this property can be harnessed for specific applications, such as the controlled release of a base, it severely limits the shelf-life of this compound and its utility in reactions that require prolonged heating or basic conditions. nih.gov

The reactive intermediates generated from this compound, primarily nitronate ions (also known as aci-nitro compounds), also present stability challenges. wikipedia.org Nitronates are formed by the deprotonation of the α-carbon and are key intermediates in many reactions of nitro compounds, acting as potent nucleophiles. wikipedia.orgnih.gov However, these intermediates can be unstable and may undergo further reactions, such as the Nef reaction, especially under acidic conditions, which converts them into carbonyl compounds. wikipedia.orgnih.gov The transient nature of these intermediates makes their study and control in synthetic transformations a significant challenge. lookchem.com

Future research should be directed towards enhancing the stability of this compound, perhaps through the formation of more stable derivatives or co-crystals that inhibit decarboxylation. A deeper understanding of the decomposition mechanism through detailed kinetic and computational studies could also reveal strategies for its suppression. ias.ac.indtic.mil Furthermore, developing methods for the in-situ generation and trapping of nitronate intermediates from this compound under mild conditions would be highly beneficial. This would allow for their synthetic potential to be harnessed without the need for their isolation, thereby circumventing their inherent instability.

Development of Novel Catalytic Systems for this compound Transformations

The development of efficient catalytic systems for reactions involving this compound and its derivatives is a promising area of research. While nitro compounds are versatile substrates, their transformations often require stoichiometric reagents or harsh reaction conditions. The application of catalysis, particularly asymmetric organocatalysis and biocatalysis, offers a pathway to milder, more selective, and environmentally friendly transformations. wikipedia.orgchemrxiv.org

Organocatalysis has emerged as a powerful tool for the enantioselective functionalization of nitroalkanes. scilit.comnih.gov Chiral primary and secondary amines, thioureas, and phosphoric acids have been successfully employed as catalysts in various reactions, such as Michael additions and Henry reactions, involving nitroacetates. scispace.comorganic-chemistry.org These catalysts operate through the formation of enamine or iminium ion intermediates, or through hydrogen bonding interactions, to control the stereochemical outcome of the reaction. wikipedia.org However, the development of organocatalytic systems that are highly efficient and selective for a broad range of transformations involving this compound itself remains an active area of research.

Biocatalysis presents another exciting frontier. Enzymes, with their high specificity and ability to operate under mild aqueous conditions, are ideal catalysts for sustainable chemical synthesis. nih.gov While the biocatalytic reduction of nitro groups to amines is being explored, the application of enzymes to catalyze C-C bond-forming reactions with this compound as a substrate is less developed. chemrxiv.orgresearchgate.netchemrxiv.org

Future efforts in this domain should focus on the design and discovery of novel catalysts with enhanced activity and selectivity. This includes the development of new chiral organocatalysts and the exploration of cooperative catalysis, where two or more catalysts work in concert to achieve a desired transformation. In the realm of biocatalysis, enzyme screening and protein engineering could lead to the identification and optimization of biocatalysts for specific transformations of this compound. The immobilization of these catalysts could also enhance their stability and reusability, making them more attractive for industrial applications.

Expanding the Scope of this compound in Complex Molecular Architecture Synthesis

This compound and its derivatives are valuable building blocks for the synthesis of a variety of organic molecules, including heterocycles and amino acids. frontiersin.orgresearchgate.net The nitro group can be readily transformed into other functional groups, such as amines, making nitro-containing compounds versatile intermediates in the synthesis of complex targets. nih.gov However, the full potential of this compound in the construction of intricate molecular architectures has yet to be fully realized.

A key area for expansion is the use of this compound in domino or cascade reactions. These reactions, where multiple bond-forming events occur in a single synthetic operation, offer a highly efficient approach to the rapid assembly of complex molecules from simple precursors. scilit.com The dual functionality of this compound makes it an ideal candidate for the design of novel domino reactions. For instance, a reaction could be initiated by the nucleophilic addition of the nitronate, followed by an intramolecular cyclization involving the carboxylate group.

Furthermore, the development of stereoselective reactions involving this compound is crucial for its application in the synthesis of chiral molecules, which are of great importance in the pharmaceutical and agrochemical industries. While asymmetric reactions of nitroalkanes are well-established, the development of diastereoselective methods for incorporating the this compound moiety into complex molecules is an ongoing challenge. scispace.comorganic-chemistry.org

Future research should aim to design and implement novel synthetic strategies that leverage the unique reactivity of this compound to access complex molecular scaffolds. researchgate.netresearchgate.net This includes the development of new domino reactions, multicomponent reactions, and cycloaddition reactions involving this compound and its derivatives. A focus on stereocontrolled transformations will be essential to enhance the value of these building blocks in the synthesis of enantiomerically pure compounds.

Integration of Computational and Experimental Methodologies for Deeper Understanding

A deeper, fundamental understanding of the reactivity and reaction mechanisms of this compound is essential for overcoming the challenges associated with its use and for designing new applications. The integration of computational and experimental methodologies provides a powerful approach to achieving this understanding. rsc.org Computational chemistry, particularly density functional theory (DFT), can be used to model reaction pathways, calculate transition state energies, and predict the outcomes of reactions. researchgate.net This can provide valuable insights that are often difficult to obtain through experiments alone. smu.edu

For example, computational studies can be used to elucidate the mechanism of the decarboxylation of this compound, identifying the key factors that influence its stability. nih.gov They can also be used to model the interactions between catalysts and substrates in catalytic transformations, aiding in the design of more efficient and selective catalysts. researchgate.net

Experimental techniques, such as kinetic studies and spectroscopic analysis, are crucial for validating the predictions of computational models and for providing a complete picture of the reaction mechanism. nih.gov The combination of these approaches can lead to a synergistic cycle of prediction and verification that accelerates the pace of discovery.

The future of this compound research will benefit greatly from a more integrated approach that combines computational and experimental methods. This will enable a more rational design of synthetic routes, catalysts, and novel reactions. By gaining a deeper understanding of the fundamental principles that govern the behavior of this versatile molecule, the scientific community can unlock its full potential as a powerful tool in organic synthesis.

Q & A

Q. What structural factors contribute to nitroacetic acid’s enhanced acidity compared to acetic acid?

this compound (pKa ≈ 1.48 ) is significantly more acidic than acetic acid (pKa ≈ 2.87 ) due to the electron-withdrawing inductive (-I) effect of the nitro (-NO₂) group. This group stabilizes the conjugate base by delocalizing negative charge through resonance and inductive effects, weakening the O-H bond. Computational studies further reveal coupling between O-H and C-H vibrational modes in aqueous solutions, which slightly affects pKa predictions .

Q. How can this compound derivatives be synthesized for use in organic reactions?

Nitroacetic esters (e.g., ethyl nitroacetate) are synthesized via condensation reactions between aliphatic aldehydes and nitroacetate esters under amine catalysis. For aromatic systems, Schiff bases are preferred starting materials to avoid side reactions. Reaction conditions (e.g., solvent, temperature) determine whether products such as dinitroglutarates, isoxazole derivatives, or dicarboxylic esters form .

Q. What experimental techniques are used to characterize this compound’s dissociation in solution?

Conductivity measurements and pH titrations are primary methods. For example, in dissipative systems, conductivity increases upon this compound addition due to ion formation, monitored via electrochemical cells until fuel exhaustion . Vibrational spectroscopy (e.g., O-H stretching frequency analysis) complements these by linking molecular vibrations to dissociation behavior .

Advanced Research Questions

Q. How can enantioselective synthesis of α-substituted amino acids be achieved using this compound derivatives?

Chiral Brønsted acid catalysts (e.g., phosphoric acids) enable enantioselective additions of this compound derivatives as glycine equivalents. For example, Singh and Johnston (2007–2008) demonstrated diastereo- and enantioselective synthesis of syn-α,β-diamino acids via proton-transfer catalysis. Key factors include catalyst design, solvent polarity, and steric control of intermediates .

Q. What drives the decomposition kinetics of this compound in acidic media, and how do salts modulate this process?

Decomposition follows the reaction: NO₂CH₂COOH → CH₃NO₂ + CO₂. Kinetic studies using pressure measurements (CO₂ release) show rate dependence on acid concentration and ionic strength. In HCl, the rate decreases with higher acid concentration, while acetate buffers stabilize intermediates. Salts like KCl accelerate decomposition via ionic strength effects, whereas Cu²⁺ salts retard it through complexation .

Q. How can computational models reconcile discrepancies in this compound’s experimental vs. predicted pKa values?

Coupled O-H/C-H vibrational modes in aqueous solutions introduce deviations in pKa predictions. Normal mode analysis (NMA) reveals that localized O-H stretching assumptions fail due to coupling with C-H modes (23–28% contribution). Hybrid quantum mechanics/molecular mechanics (QM/MM) simulations improve accuracy by accounting for solvent interactions .

Q. What strategies resolve contradictions in reaction pathways for nitroacetic ester-derived heterocycles?

Divergent products (e.g., isoxazole N-oxides vs. dicarboxylic esters) arise from competing reaction mechanisms. Researchers must optimize conditions (e.g., oxidizing agents, temperature) and employ real-time monitoring (e.g., in situ NMR or MS). For example, using MnO₂ as an oxidant favors isoxazole-3,5-dicarboxylates, while milder conditions yield Schiff base adducts .

Q. How is this compound utilized in pH-responsive, dissipative nanodevices?

this compound acts as a chemical fuel in DNA-based nanodevices. When added to a weak base solution, it generates ions, increasing conductivity until fuel depletion. This transient state enables programmable operation of nanomachines, monitored via electrochemical impedance spectroscopy (EIS) or fluorescence quenching .

Data Analysis and Reproducibility

Q. How should researchers standardize experimental protocols for this compound applications in catalysis?

Follow guidelines for enantioselective synthesis:

  • Use high-purity nitroacetic esters (validated via GC-MS/HPLC).
  • Control moisture (Schlenk techniques) to prevent hydrolysis.
  • Report enantiomeric excess (ee) via chiral HPLC or NMR derivatization .

Q. What metadata is critical for reproducibility in studies on this compound’s decomposition?

Document:

  • Exact buffer compositions (e.g., acetate vs. HCl).
  • Ionic strength adjustments (specific salts/concentrations).
  • Temperature (±0.1°C) and pressure calibration methods.
  • Real-time monitoring techniques (e.g., manometric vs. spectroscopic) .

Tables

Table 1. Comparative pKa Values of Substituted Acetic Acids

CompoundpKa (Experimental)Reference
Acetic acid2.87
Chloroacetic acid2.87
This compound1.48
Trifluoroacetic acid0.52

Table 2. Key Reactions of this compound Derivatives

Reaction TypeConditionsProductsReference
Enantioselective additionChiral Brønsted acid catalystα-Substituted amino acids
Condensation with aldehydesAmine catalysis, RTIsoxazole derivatives
Dissipative conductivityWeak base, aqueous solutionTransient ion generation

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.